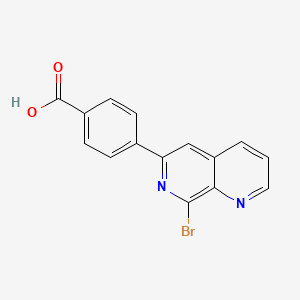

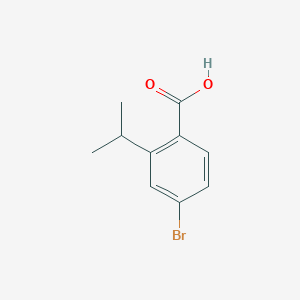

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

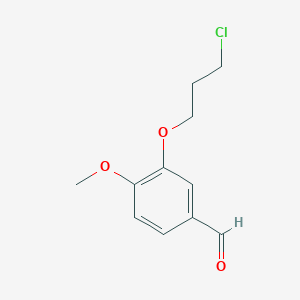

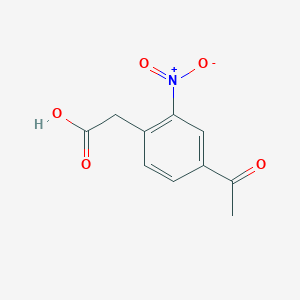

This compound is a novel phosphodiesterase 4 inhibitor . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Its molecular formula is C15H9BrN2O2 .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include this compound, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyridine ring . The molecular formula is C15H9BrN2O2, with an average mass of 329.148 Da and a monoisotopic mass of 327.984741 Da .Chemical Reactions Analysis

This compound is a phosphodiesterase 4 (PDE4) inhibitor . It has been compared in potency with the most advanced PDE4 inhibitor, Ariflo .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula C15H9BrN2O2, average mass of 329.148 Da, and monoisotopic mass of 327.984741 Da .科学的研究の応用

Anticancer Properties

The compound has shown potential in the field of cancer research. Specifically, 1,6-naphthyridines, which are pharmacologically active and have a variety of applications such as anticancer . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .

Anti-HIV Activity

Another significant application of this compound is in the treatment of HIV. The N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it useful in the treatment of various infections .

Analgesic Properties

The compound has been found to have analgesic properties, which could make it useful in pain management .

Anti-inflammatory Activity

The compound has anti-inflammatory properties, which could be beneficial in the treatment of conditions characterized by inflammation .

Antioxidant Activity

The compound has been found to have antioxidant properties, which could make it useful in neutralizing harmful free radicals in the body .

Use in Diagnostics

Naphthyridines are widely used in diagnostics, in the treatment of several human diseases .

Industrial Applications

Naphthyridines find use in industrial endeavors and in photophysical applications .

作用機序

In human cells, this compound inhibits the eosinophil and neutrophil oxidative burst, the release of cytokines by T cells, and the tumor necrosis factor-alpha release from monocytes, in the nanomolar range . It shows activity both in vitro on human inflammatory cells and in vivo in animal models of lung inflammation .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(8-bromo-1,7-naphthyridin-6-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-8H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICUFIIGJRIOKNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=NC(=C2N=C1)Br)C3=CC=C(C=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632559 |

Source

|

| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

CAS RN |

207279-31-0 |

Source

|

| Record name | 4-(8-Bromo-1,7-naphthyridin-6-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate](/img/structure/B1344755.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethan-1-ol](/img/structure/B1344769.png)